4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol

Catalog No.
S3079562
CAS No.
1232786-40-1
M.F
C14H13BrFNO2
M. Wt
326.165
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl...

CAS Number

1232786-40-1

Product Name

4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol

IUPAC Name

4-bromo-2-[(3-fluoro-4-methoxyanilino)methyl]phenol

Molecular Formula

C14H13BrFNO2

Molecular Weight

326.165

InChI

InChI=1S/C14H13BrFNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-7,17-18H,8H2,1H3

InChI Key

VTUZNDHQOQNICE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)F

solubility

not available

Proteomics Research

Scientific Field: Biochemistry and Molecular Biology Application Summary: This compound is utilized in proteomics research, particularly in the study of protein interactions and functions. It serves as a biochemical tool to probe proteomic landscapes and understand protein dynamics within cells. Methods of Application:

    The compound is synthesized with a molecular formula of

    Preparation: C14H11BrFNO2 C_{14}H_{11}BrFNO_{2} C14​H11​BrFNO2​

    and a molecular weight of 324.14 .

    Experimental Procedure: It is used in assays to label or modify proteins, thereby allowing the visualization or quantification of protein-protein interactions. The use of this compound in proteomics has led to the identification of novel protein interactions, providing insights into cellular processes and disease mechanisms.

Phosphodiesterase Inhibition

Scientific Field: Pharmacology Application Summary: The compound has been used in the synthesis of phosphodiesterase (PDE4) inhibitors, which have therapeutic potential in treating various diseases. Methods of Application:

4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol is an aromatic compound characterized by its complex structure, which includes a bromine atom, a hydroxyl group, and an amine functional group. This compound has a molecular formula of C14H14BrFNO2 and a molecular weight of 308.15 g/mol. It appears as an off-white solid, with a melting point ranging from 242 to 244 °C, and exhibits limited solubility in water while being soluble in organic solvents such as methanol and acetone.

  • Oxidation: This involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: This reaction adds hydrogen or removes oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom may be replaced by other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogens, nucleophiles.

Research indicates that 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol exhibits significant biological activity. It has shown potential in:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, which can be useful in drug development.
  • Antimicrobial Properties: It has been investigated for its ability to combat various pathogens.
  • Anticancer Activity: Studies suggest that it may inhibit the growth and proliferation of cancer cells.

Synthetic Routes

The synthesis of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol typically involves multi-step organic reactions. A common method includes:

  • Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and 3-fluoro-4-methoxyaniline.
  • Reaction Conditions: The reaction is conducted under controlled conditions with catalysts and specific solvents to facilitate the reaction.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity.

Industrial Production

In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes to ensure consistent quality and yield, making it suitable for commercial applications.

4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol has diverse applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology: Employed in studies involving enzyme inhibition and protein interactions.
  • Medicine: Investigated for potential therapeutic applications, including drug development.
  • Industry: Utilized in producing specialty chemicals and materials.

The interaction studies of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol focus on its binding affinity with various biological targets. The compound's unique functional groups allow it to form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein functions. This property is crucial for understanding protein dynamics and functions in biological processes.

Similar Compounds

Several compounds share structural similarities with 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol:

Compound NameKey FeaturesUniqueness
4-Bromo-2-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenolContains an imine groupLacks methoxy functionality
4-Bromo-2-fluorophenolSimpler structure without the amine groupDoes not have additional fluorination
2-Fluoro-4-methylphenylamineNo bromine or methoxy linkageLacks halogen functionality
4-Bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenolSimilar imine structure but different fluorinationVariation in fluorination position alters properties

Uniqueness

The uniqueness of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it particularly valuable in specialized research and industrial applications.

XLogP3

3.8

Dates

Last modified: 08-18-2023

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